trans 4-Allyloxycarbonylamino-cyclohexanecarboxylic acid
Overview
Description
“trans 4-Allyloxycarbonylamino-cyclohexanecarboxylic acid” is a derivative of “trans-4-(Aminomethyl)cyclohexanecarboxylic acid”, which is an antifibrinolytic agent that inhibits plasmin-induced fibrinolysis . It’s used in various hemorrhagic diseases and abnormal bleeding in operations . It’s also used as a lysine analogue to characterize binding sites in plasminogen .
Synthesis Analysis
The synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives has been described in several studies . One approach involves the selective aromatic ring hydrogenation of ethyl 4-hydroxybenzoate with a rhodium catalyst to give a cis-trans mixture of ethyl-4-hydroxycyclohexylcarboxylate, followed by nucleophilic displacement of the hydroxyl group with ammonia to give trans-4-aminobenzoic acid . Another process involves the epimerization of the N-sulphonyl or N-benzylidene derivative of the cis-isomer of 4-amino-1-cyclohexanecarboxylate using sodium methoxide .Molecular Structure Analysis
The molecular formula of “trans-4-(Aminomethyl)cyclohexanecarboxylic acid” is C8H15NO2 . The InChI Key is GYDJEQRTZSCIOI-UHFFFAOYSA-N and the SMILES string is NCC1CCC(CC1)C(O)=O .Physical and Chemical Properties Analysis
“trans-4-(Aminomethyl)cyclohexanecarboxylic acid” is a white crystalline powder . It is soluble in water (167 mg/ml), ethanol (<1mg/mL at 25°C), and very slightly soluble in ether, DMSO (<1mg/mL at 25°C), and alcohol .Mechanism of Action
“trans-4-(Aminomethyl)cyclohexanecarboxylic acid” is an antifibrinolytic that competitively inhibits the activation of plasminogen to plasmin . At much higher concentrations, it behaves as a noncompetitive inhibitor of plasmin . It can also block the active-site of urokinase plasminogen activator (uPA) with high specificity .
Safety and Hazards
Properties
IUPAC Name |
4-(prop-2-enoxycarbonylamino)cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-2-7-16-11(15)12-9-5-3-8(4-6-9)10(13)14/h2,8-9H,1,3-7H2,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APISMOOLLBUKEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.